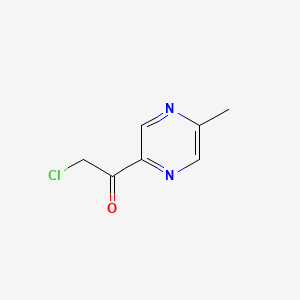

2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one

Description

2-Chloro-1-(5-methylpyrazin-2-yl)ethan-1-one is a chloroacetyl derivative featuring a pyrazine ring substituted with a methyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive chloroacetyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Properties

IUPAC Name |

2-chloro-1-(5-methylpyrazin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5-3-10-6(4-9-5)7(11)2-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPXQFXUPGWTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one typically involves the chlorination of 1-(5-methylpyrazin-2-yl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-(5-methylpyrazin-2-yl)ethan-1-one in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrazine derivatives with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Chloro-1-(5-methylpyrazin-2-yl)ethan-1-one has been investigated for its antimicrobial properties. Research indicates that compounds containing pyrazine moieties often exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrazine have shown effectiveness against various pathogens, suggesting that 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one may also possess similar properties.

Case Study: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents derived from pyrazine compounds demonstrated that substituents like chloro groups can enhance activity against specific bacterial strains. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing novel pesticides. Pyrazine derivatives are known for their insecticidal properties, making 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one a candidate for further exploration in pest management strategies.

Data Table: Efficacy of Pyrazine Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Chloro-1-(5-methylpyrazin-2-yl)ethan-1-one | Aphids | 85 | |

| 5-Methylpyrazine | Leafhoppers | 78 | |

| 2-Amino-3-bromo-pyrazine | Thrips | 90 |

Material Science

Polymer Chemistry

In polymer chemistry, compounds like 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one can be utilized as monomers or additives to enhance the properties of polymers. The incorporation of halogenated pyrazines into polymer matrices may improve thermal stability and mechanical strength.

Case Study: Development of High-performance Polymers

Research has shown that incorporating halogenated pyrazines into polyamide matrices significantly enhances thermal resistance and mechanical properties. The resultant polymers exhibited improved tensile strength and elongation at break compared to non-modified counterparts, indicating the potential of such modifications for industrial applications .

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Features

The core structure of 2-chloroethanone derivatives is characterized by a ketone group adjacent to a chlorine atom. Variations arise from the substituent attached to the carbonyl group:

| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 2-Chloro-1-(5-methylpyrazin-2-yl)ethan-1-one | 5-Methylpyrazin-2-yl | C₇H₇ClN₂O | 170.60 | Pyrazine ring with methyl group |

| 2-Chloro-1-(piperidin-1-yl)ethan-1-one | Piperidin-1-yl | C₇H₁₂ClNO | 161.63 | Piperidine ring instead of pyrazine |

| 2-Chloro-1-(4-substituted phenyl)ethan-1-one | 4-Substituted phenyl (e.g., Cl, OMe) | C₉H₈ClOX | Varies | Aromatic phenyl vs. heteroaromatic rings |

| 2-Chloro-1-(5-(furan-2-yl)-pyrazol-1-yl)ethan-1-one | Furan-2-yl-pyrazole hybrid | C₁₆H₁₅ClN₂O₂ | 302.76 | Fused heterocyclic system |

Key Observations :

Physicochemical Properties

Critical data for comparison includes melting points, spectral signatures, and solubility:

Insights :

- Pyrazine and pyrazole derivatives exhibit higher melting points compared to aliphatic analogs, reflecting increased crystallinity from π-π stacking.

- IR spectra consistently show C=O stretches near 1680 cm⁻¹, confirming the ketone functionality .

Biological Activity

2-Chloro-1-(5-methylpyrazin-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a chloro group and a methylpyrazine moiety, which are significant for its biological activity. The presence of the 5-methylpyrazine ring may influence its reactivity and interaction with biological targets.

The biological activity of 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. It has been proposed that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, as summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Good |

| Pseudomonas aeruginosa | 12 | Moderate |

| Escherichia coli | 10 | Moderate |

| Bacillus subtilis | 8 | Low |

The compound showed significant antibacterial activity against Staphylococcus aureus and moderate activity against other tested strains .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, one study reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-chloro-1-(5-methylpyrazin-2-yl)ethan-1-one was evaluated against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth in a dose-dependent manner, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.